molecular formula C15H8ClN3OS B1487473 6-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile CAS No. 1209767-73-6

6-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Cat. No.: B1487473
CAS No.: 1209767-73-6
M. Wt: 313.8 g/mol
InChI Key: QHQXNFPLFHBPCN-UHFFFAOYSA-N
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Description

6-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a heterocyclic compound that features a thiazole ring fused with a pyridine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-chlorobenzaldehyde with thiourea in the presence of a base such as sodium hydroxide.

    Cyclization: The intermediate product is then cyclized with 2-cyanoacetamide under acidic conditions to form the desired thiazole-pyridine fused ring system.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atom.

Scientific Research Applications

6-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Biological Studies: The compound is used to investigate its effects on various biological pathways and targets.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of 6-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors involved in cell signaling pathways.

    Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • **6-(4-Bromophenyl)-1,3-thiazol-5-yl]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
  • **6-(4-Methylphenyl)-1,3-thiazol-5-yl]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Uniqueness

6-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is unique due to the presence of the 4-chlorophenyl group, which can influence its biological activity and chemical reactivity compared to other similar compounds with different substituents.

Properties

IUPAC Name

6-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-2-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClN3OS/c16-11-4-1-9(2-5-11)15-18-8-13(21-15)12-6-3-10(7-17)14(20)19-12/h1-6,8H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHQXNFPLFHBPCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(S2)C3=CC=C(C(=O)N3)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
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6-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
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6-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
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6-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
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6-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
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6-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

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